Clinical Outcomes vs. Trientine in Wilson Disease: Superior Efficacy but Higher Toxicity
A 2025 meta-analysis of 26 cohorts and 1 RCT directly compared D-penicillamine (DPA) to trientine. DPA was associated with a significantly lower odds of treatment failure (OR 4.09, 95% CI: 2.34–7.15, p < 0.00001) but a higher odds of adverse events (OR 0.34, 95% CI: 0.14–0.80, p = 0.01) and treatment discontinuation due to adverse events (OR 0.30, 95% CI: 0.21–0.43, p < 0.00001) [1].
| Evidence Dimension | Odds Ratio for Treatment Failure |
|---|---|
| Target Compound Data | Reference (DPA) |
| Comparator Or Baseline | Trientine OR = 4.09 (95% CI: 2.34–7.15) |
| Quantified Difference | OR 4.09 (p < 0.00001) |
| Conditions | Systematic review and meta-analysis of clinical studies in Wilson disease patients |
Why This Matters
This demonstrates that D-penicillamine offers a significantly lower risk of therapeutic failure, a critical factor for treatment selection in a life-long, progressive disease.
- [1] Rare. 2025;3:100077. Comparative analysis of clinical outcomes and safety profile of trientine and d-penicillamine in the management of Wilson's disease: A systematic review and meta-analysis. View Source
